REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][CH:4]=1.[Cl:11][C:12]1[C:13]([OH:23])=[CH:14][C:15]([OH:22])=[C:16]([CH:21]=1)[C:17]([O:19][CH3:20])=[O:18].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:11][C:12]1[C:13]([O:23][CH2:2][C:3]2[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][CH:4]=2)=[CH:14][C:15]([OH:22])=[C:16]([CH:21]=1)[C:17]([O:19][CH3:20])=[O:18] |f:2.3.4|
|
Name
|
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C=C1)OC
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Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=C(C(=O)OC)C1)O)O
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Type
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CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
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Duration
|
8 (± 8) h
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
was washed with brine two times
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulphate, solvent
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by recrystillaziation from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C(C(=O)OC)C1)O)OCC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.46 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |